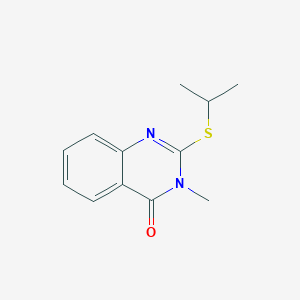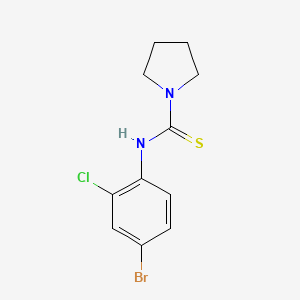![molecular formula C13H22ClNO2 B4761944 2-{4-[(butylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4761944.png)
2-{4-[(butylamino)methyl]phenoxy}ethanol hydrochloride
Vue d'ensemble
Description
2-{4-[(butylamino)methyl]phenoxy}ethanol hydrochloride, also known as AEBSF, is a serine protease inhibitor that is widely used in biochemical research. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 333.89 g/mol. AEBSF has been extensively studied for its mechanism of action and its potential applications in various fields of research.
Mécanisme D'action
2-{4-[(butylamino)methyl]phenoxy}ethanol hydrochloride works by irreversibly binding to the active site of serine proteases, thereby preventing them from carrying out their enzymatic functions. The compound forms a covalent bond with the serine residue in the active site, which leads to the inactivation of the enzyme. 2-{4-[(butylamino)methyl]phenoxy}ethanol hydrochloride is particularly effective against trypsin-like serine proteases, such as chymotrypsin and thrombin.
Biochemical and Physiological Effects:
2-{4-[(butylamino)methyl]phenoxy}ethanol hydrochloride has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on serine proteases, 2-{4-[(butylamino)methyl]phenoxy}ethanol hydrochloride has been shown to inhibit the activity of other enzymes, such as metalloproteases and cysteine proteases. The compound has also been shown to have anti-inflammatory effects and to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{4-[(butylamino)methyl]phenoxy}ethanol hydrochloride in laboratory experiments is its high specificity for serine proteases. This allows researchers to selectively inhibit the activity of these enzymes without affecting other cellular processes. However, one of the limitations of 2-{4-[(butylamino)methyl]phenoxy}ethanol hydrochloride is that it is an irreversible inhibitor, which means that its effects cannot be reversed once it has bound to the active site of the enzyme. This can make it difficult to study the effects of serine proteases in vivo.
Orientations Futures
There are many potential future directions for research on 2-{4-[(butylamino)methyl]phenoxy}ethanol hydrochloride. One area of interest is the development of more selective and reversible inhibitors of serine proteases. Another area of interest is the use of 2-{4-[(butylamino)methyl]phenoxy}ethanol hydrochloride in the treatment of inflammatory diseases and cancer. Finally, there is also interest in exploring the potential use of 2-{4-[(butylamino)methyl]phenoxy}ethanol hydrochloride in the development of new diagnostic tools for serine protease-related diseases.
Applications De Recherche Scientifique
2-{4-[(butylamino)methyl]phenoxy}ethanol hydrochloride has been widely used in biochemical research as a serine protease inhibitor. Serine proteases are a class of enzymes that play important roles in various physiological processes, including blood coagulation, inflammation, and cell signaling. 2-{4-[(butylamino)methyl]phenoxy}ethanol hydrochloride inhibits the activity of these enzymes by binding to their active sites and preventing them from carrying out their functions.
Propriétés
IUPAC Name |
2-[4-(butylaminomethyl)phenoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-2-3-8-14-11-12-4-6-13(7-5-12)16-10-9-15;/h4-7,14-15H,2-3,8-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTVPOTXFFREJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)OCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(Butylamino)methyl]phenoxy}ethanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4761862.png)

![2-({[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4761873.png)
![1-(2-methoxyethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4761879.png)
![methyl 3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B4761901.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B4761905.png)

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B4761918.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4761919.png)
![N-(3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4761920.png)
![3-chloro-N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4761928.png)
![N-(2,4-difluorophenyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]urea](/img/structure/B4761934.png)

![5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4761956.png)